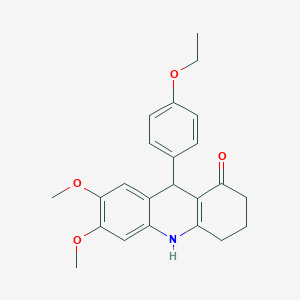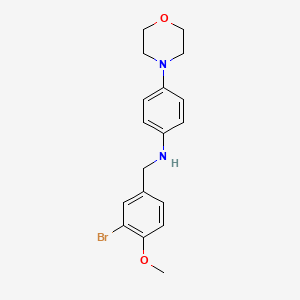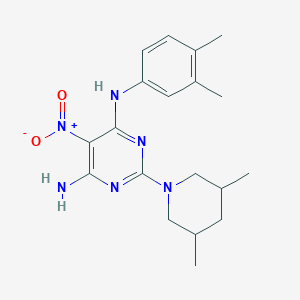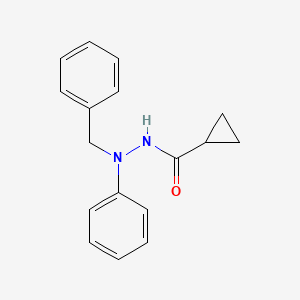
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes an acridine core substituted with ethoxyphenyl and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acridine core.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It may also inhibit specific enzymes, affecting cellular pathways and leading to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with a purine core.
9,10-dimethylanthracene: Similar in having substituted aromatic rings but with an anthracene core.
N-(4-ethoxyphenyl)-2-azetidinones: Similar in having the ethoxyphenyl group but with a different core structure .
Uniqueness
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern and the presence of the acridine core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development make it a compound of significant interest .
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C23H25NO4/c1-4-28-15-10-8-14(9-11-15)22-16-12-20(26-2)21(27-3)13-18(16)24-17-6-5-7-19(25)23(17)22/h8-13,22,24H,4-7H2,1-3H3 |
InChI-Schlüssel |
NCYABSFJOOVHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-tert-butyl-1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15153527.png)

![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153571.png)

![3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)

![4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)
![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
